3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of oxazolo[4,5-b]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of this compound, which includes an oxazole ring fused to a pyridine ring, makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide typically involves a multi-step process. One common method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in a one-pot three-component synthesis. This reaction is carried out in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at temperatures ranging from 80°C to 85°C for 90 to 120 minutes . This method offers several advantages, including good yields and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids like [BMIM]BF4, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide
- 3-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Uniqueness
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is unique due to its specific structural features, such as the presence of a butanamide group and the particular arrangement of the oxazole and pyridine rings
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H19N3O2/c1-11(2)9-16(22)20-14-7-6-13(10-12(14)3)18-21-17-15(23-18)5-4-8-19-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) |
InChI Key |
ZRCAQHGGJVLUSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C |
Origin of Product |
United States |
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